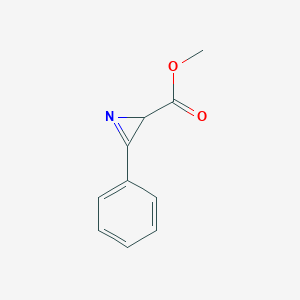

methyl 3-phenyl-2H-azirine-2-carboxylate

Description

BenchChem offers high-quality methyl 3-phenyl-2H-azirine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-phenyl-2H-azirine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenyl-2H-azirine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHLVGLOJCNOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330647 | |

| Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-45-0 | |

| Record name | Methyl 3-phenyl-2H-azirine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18709-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate. This highly strained heterocyclic compound serves as a versatile building block in organic synthesis, offering pathways to a diverse range of more complex molecules. This document summarizes key data, details experimental protocols, and visualizes reaction mechanisms to support its application in research and drug development.

Core Properties

Methyl 3-phenyl-2H-azirine-2-carboxylate is a molecule with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its chemical structure consists of a highly strained three-membered azirine ring, substituted with a phenyl group at position 3 and a methyl carboxylate group at position 2.

Table 1: Physicochemical Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate

| Property | Value | Source/Notes |

| CAS Number | 18709-45-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Purity | ≥98% | Commercial supplier data.[1][2] |

| Storage Conditions | Sealed in dry, 2-8°C or in freezer, under -20°C | Commercial supplier recommendations.[2][3] |

| Melting Point | Data not available | Data for the precursor, (Z)-methyl 2-azido-3-phenylacrylate, is 37–39 °C.[4] |

| Boiling Point | Data not available | The related compound 3-phenyl-2H-azirine has a boiling point of 190.1°C at 760 mmHg.[5] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |

Table 2: Spectroscopic Data of Methyl 3-Phenyl-2H-azirine-2-carboxylate and a Key Precursor

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR | IR (cm⁻¹) |

| Methyl 3-phenyl-2H-azirine-2-carboxylate | Data not available. General range for H-2 protons in substituted 2H-azirines is δ 0.20-4.00 ppm.[6] | Data not available. General ranges for substituted 2H-azirines are δ 19.0-45.0 (C-2) and δ 160.0-170.0 (C-3).[6] | Data not available. |

| (Z)-methyl 2-azido-3-phenylacrylate (Precursor) | δ 7.81 (d, 2H), 7.42 (m, 3H), 7.08 (s, 1H), 3.89 (s, 3H) | Data not available | 2115 (N₃), 1715 (C=O), 1614 (C=C)[4] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 2H-azirines is the thermolysis of vinyl azides. The synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate can be achieved through the preparation of its precursor, (Z)-methyl 2-azido-3-phenylacrylate, followed by thermal rearrangement.

Experimental Protocol: Synthesis of (Z)-methyl 2-azido-3-phenylacrylate[4]

This procedure is adapted from a general method for the preparation of azidoacrylates.

Materials:

-

Benzaldehyde

-

Methyl 2-azidoacetate

-

Sodium metal

-

Methanol

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzaldehyde (1.0 equiv) and methyl 2-azidoacetate (2.5 equiv) in methanol, a solution of sodium metal (2.5 equiv) in methanol is added via cannula at -15 °C.

-

The reaction mixture is stirred at -15 °C for 1.5 hours.

-

The reaction flask is then transferred to a cold room and stirred at 4 °C overnight, protected from light.

-

The cold reaction mixture is poured onto ice-cold saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic extracts are dried over MgSO₄ and concentrated under reduced pressure to yield (Z)-methyl 2-azido-3-phenylacrylate.

Experimental Protocol: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate via Thermolysis

This is a general procedure for the thermolysis of azidoacrylates in a continuous flow system, which is expected to yield the corresponding 2H-azirine.

Equipment:

-

Vapourtec R series flow reactor system (or similar continuous flow reactor)

-

Stainless steel reactor coil

Procedure:

-

A solution of (Z)-methyl 2-azido-3-phenylacrylate in a suitable solvent (e.g., toluene) is prepared.

-

The flow reactor system is pre-heated to the desired temperature (e.g., 180 °C).

-

The solution of the azidoacrylate is pumped through the heated reactor coil at a defined flow rate to achieve a specific residence time (e.g., 12 seconds).

-

The output from the reactor, containing the crude methyl 3-phenyl-2H-azirine-2-carboxylate, is collected.

-

The product can then be purified using standard techniques such as column chromatography.

Note: The thermolysis of vinyl azides leads to the elimination of N₂ gas and the formation of a vinyl nitrene intermediate, which then rearranges to the more stable 2H-azirine.

Caption: Synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate.

Core Reactivity

The high ring strain of the 2H-azirine system dictates its reactivity, making it a valuable precursor for various nitrogen-containing heterocycles. The two primary modes of reactivity are photochemical ring-opening and cycloaddition reactions.

Photochemical Reactivity: Ring Opening to a Nitrile Ylide

Upon photochemical excitation, 2H-azirines typically undergo cleavage of the C2-C3 bond to form a nitrile ylide intermediate.[7] This highly reactive 1,3-dipole can then be trapped by various dipolarophiles to form five-membered heterocyclic rings. This process is a cornerstone of its synthetic utility. The formation of the nitrile ylide from 3-phenyl-2H-azirine has been evidenced by laser flash photolysis and pulse radiolysis.

Caption: Photochemical generation of a nitrile ylide and subsequent cycloaddition.

1,3-Dipolar Cycloaddition Reactions

The nitrile ylide generated from methyl 3-phenyl-2H-azirine-2-carboxylate can participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This provides a powerful method for the construction of various five-membered heterocycles. The regioselectivity of the cycloaddition can be controlled by the nature of the dipolarophile.[8]

Examples of Dipolarophiles and Resulting Products:

-

Alkenes and Alkynes: Lead to the formation of pyrroline and pyrrole derivatives, respectively.

-

Aldehydes and Ketones: Yield oxazoline derivatives.

-

Nitriles: Can produce oxadiazole derivatives.

Caption: Examples of [3+2] cycloaddition reactions of the nitrile ylide.

Applications in Drug Development and Medicinal Chemistry

The 2H-azirine moiety is found in some natural products with biological activity, such as the antibiotic azirinomycin. Synthetic 2H-azirine derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds in medicinal chemistry. The ability to generate diverse molecular architectures from a single, highly reactive precursor makes methyl 3-phenyl-2H-azirine-2-carboxylate and related compounds of significant interest in the discovery and development of new therapeutic agents. Their utility as building blocks for creating libraries of complex molecules for biological screening is a key area of their application.

Conclusion

Methyl 3-phenyl-2H-azirine-2-carboxylate is a reactive and versatile building block in organic synthesis. While some of its fundamental physical properties are not extensively documented in the literature, its synthesis via the thermolysis of the corresponding vinyl azide is well-established. Its rich photochemical reactivity, particularly the formation of nitrile ylides and their subsequent participation in [3+2] cycloaddition reactions, provides a powerful tool for the construction of a variety of nitrogen-containing heterocycles. This makes it a valuable compound for researchers and scientists in the field of synthetic organic chemistry and drug discovery. Further investigation into its physical properties and the full scope of its reactivity will undoubtedly continue to expand its utility in these areas.

References

- 1. 3-phenyl-2H-azirine | 7654-06-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

The Strained World of 2H-Azirines: A Technical Guide to Their Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2H-azirine ring system, a three-membered nitrogen-containing heterocycle, represents a fascinating and highly reactive class of compounds. Their inherent ring strain, a consequence of significant bond angle distortion, is the primary driver for their unique chemical behavior, making them valuable intermediates in organic synthesis and potential scaffolds in drug discovery. This technical guide provides an in-depth exploration of the core principles governing the reactivity of 2H-azirine systems, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

The Heart of Reactivity: Ring Strain

The defining characteristic of the 2H-azirine ring is its substantial ring strain, which has been estimated to be greater than 170 kJ/mol. This high degree of strain arises from the compression of bond angles within the three-membered ring, deviating significantly from the ideal values for sp² and sp³ hybridized atoms. The relief of this strain is a powerful thermodynamic driving force for a variety of chemical reactions.

Quantitative Insights into 2H-Azirine Structure and Energetics

The geometry and strain energy of 2H-azirine systems have been investigated through both experimental techniques, such as X-ray crystallography, and computational studies. The data reveals a consistently strained molecular framework.

Table 1: Strain Energy of 2H-Azirine Systems

| Compound | Method | Strain Energy (kcal/mol) | Reference |

| 2H-Azirine | Calculation | >40.6 | [1] |

| 2,3-Diphenyl-2H-azirine | Calculation | 44-47 | N/A |

Table 2: Selected Geometric Parameters of Substituted 2H-Azirines

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Method | Reference |

| A 3-amino-2H-azirine derivative | N1-C2 | ~1.57 | - | - | X-ray Crystallography | [2] |

| A 2H-azirine derivative | C2-N1 | Unusually long | - | - | X-ray Crystallography | [3] |

Note: The "unusually long" C2-N1 bond is a key feature that influences the thermal reactivity of 2H-azirines, predisposing this bond to cleavage.

Chemical Reactivity: A Tale of Three Bonds

The reactivity of 2H-azirines can be broadly understood by considering the cleavage of one of the three bonds within the ring: the C=N double bond, the C-C single bond, or the C-N single bond. The preferred pathway is often dictated by the reaction conditions (thermal, photochemical, or chemical reagents) and the nature of the substituents on the azirine ring.

Reactions at the C=N Double Bond: Nucleophilic Addition

The polarized C=N bond in 2H-azirines is susceptible to attack by nucleophiles. This reaction is highly favorable as it leads to the formation of a less strained aziridine intermediate. The aziridine can sometimes be isolated, but often undergoes subsequent ring-opening reactions.[4]

Photochemical Reactivity: C-C Bond Cleavage and Nitrile Ylides

Upon photochemical irradiation, typically with UV light, 2H-azirines undergo cleavage of the C2-C3 single bond to generate highly reactive nitrile ylide intermediates. These 1,3-dipoles are valuable synthons and can be trapped in situ by a variety of dipolarophiles to form five-membered heterocyclic rings.

Thermal Reactivity: C-N Bond Cleavage and Vinyl Nitrenes

Thermolysis of 2H-azirines typically results in the cleavage of the weaker C2-N1 single bond to form vinyl nitrene intermediates. These reactive species can then undergo a variety of transformations, including insertion into C-H bonds to form indoles or other nitrogen-containing heterocycles.[5] The observation of an unusually long C2-N bond in X-ray crystal structures provides a rationale for this preferential bond cleavage.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 2H-azirine systems. These protocols are intended as a general guide and may require optimization based on the specific substrate and desired product.

General Synthesis of 2-Aryl-2H-azirines from Enamines

A common and efficient method for the synthesis of 2-aryl-2H-azirines involves the oxidative cyclization of enamines.

Procedure:

-

Reaction Setup: To a solution of the enamine (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL) is added phenyliodine(III) diacetate (PIDA) (1.2 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for a period of 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction mixture is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-azirine.[6]

Nucleophilic Ring Opening of a 2-Halo-2H-azirine with an Amine

This protocol describes a typical nucleophilic substitution and ring-opening cascade of a 2-halo-2H-azirine.

Procedure:

-

Reaction Setup: To a solution of the 2-halo-2H-azirine (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) (5 mL) is added the amine nucleophile (1.2 mmol).

-

Reaction: The reaction mixture is stirred at room temperature or heated depending on the reactivity of the nucleophile and substrate. The progress of the reaction is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by chromatography to yield the final ring-opened product.

Photochemical Conversion of a 2H-Azirine to a Nitrile Ylide and Trapping

This procedure outlines the general method for the photochemical generation of a nitrile ylide and its subsequent trapping in a [3+2] cycloaddition reaction.

Procedure:

-

Reaction Setup: A solution of the 2H-azirine (1.0 mmol) and an excess of the dipolarophile (e.g., an electron-deficient alkene or alkyne, 3-5 mmol) in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) is prepared in a quartz reaction vessel.

-

Photolysis: The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction mixture is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction is monitored by TLC or NMR spectroscopy.

-

Workup and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cycloadduct.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of 2H-azirine systems. The chemical shifts of the ring carbons are particularly diagnostic.

Table 3: Typical ¹³C NMR Chemical Shifts for 2H-Azirine Ring Carbons

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C2 (sp³) | 25 - 60 |

| C3 (sp²) | 160 - 180 |

Applications in Drug Development

The unique reactivity of 2H-azirines makes them attractive building blocks for the synthesis of complex nitrogen-containing molecules with potential biological activity. Their ability to serve as precursors to a variety of heterocyclic systems, including pyrroles, indoles, and oxazoles, provides access to scaffolds commonly found in pharmaceuticals. Furthermore, the strained ring can be incorporated as a latent reactive group in drug candidates, allowing for targeted covalent modification of biological macromolecules. While still an emerging area, the exploration of 2H-azirines in medicinal chemistry holds significant promise for the development of novel therapeutics.[7]

References

- 1. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. X-Ray crystal structure analysis of a 2H-azirine. Unusually long C–N bond assuring preferential C–N bond fission in thermal reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. journal.skbu.ac.in [journal.skbu.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Structure of 3-Phenyl-2H-azirine-2-carboxylates

This technical guide provides a detailed examination of the electronic structure of 3-phenyl-2H-azirine-2-carboxylates. These compounds are highly valuable synthetic intermediates in medicinal chemistry and materials science due to their unique reactivity, which is governed by their distinct electronic and structural properties. This document synthesizes crystallographic data, computational chemistry protocols, and spectroscopic methodologies to offer a comprehensive resource for professionals in the field.

Core Electronic and Structural Features

The defining characteristic of the 2H-azirine ring is its high degree of ring strain, estimated to be around 44-48 kcal/mol.[1] This inherent strain, combined with the presence of an endocyclic C=N double bond (imine) and conjugation with a phenyl group, makes the molecule highly reactive. The addition of an electron-withdrawing carboxylate group at the C2 position further modulates the electronic properties, significantly influencing the molecule's stability and reaction pathways.

The C=N bond within the strained ring is more electrophilic than a typical imine, making it susceptible to nucleophilic attack.[2] The phenyl group at C3 and the carboxylate group at C2 are crucial substituents that dictate the behavior of the molecule in various chemical transformations, including cycloadditions and ring-opening reactions.[1][3]

Data Presentation: Structural Parameters

| Parameter | Atom 1 | Atom 2 | Typical Value | Source Description |

| Bond Length | C2 | C3 | ~1.49 - 1.51 Å | Azirine Ring C-C Single Bond |

| C3 | N1 | ~1.25 - 1.27 Å | Azirine Ring C=N Double Bond | |

| C2 | N1 | ~1.57 Å | Azirine Ring C-N Single Bond (Notably Long)[3][4][5][6] | |

| C3 | C(Ph) | ~1.46 - 1.48 Å | Bond to Phenyl Ring | |

| C2 | C(carboxyl) | ~1.50 - 1.52 Å | Bond to Carboxylate Carbonyl | |

| Bond Angle | C3-N1-C2 | ~59 - 61° | Internal Ring Angle at Nitrogen | |

| N1-C2-C3 | ~60 - 62° | Internal Ring Angle at C2 | ||

| C2-C3-N1 | ~58 - 60° | Internal Ring Angle at C3 |

Note: These values are representative and compiled from crystallographic data of structurally similar compounds. Actual values for specific carboxylate esters may vary slightly.

Data Presentation: Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of 3-phenyl-2H-azirine-2-carboxylates is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific published energy values for the title compounds are scarce, their qualitative nature and the resulting chemical properties can be described based on well-established computational studies of related molecules.

| Parameter | Description | Implication for 3-Phenyl-2H-azirine-2-carboxylates |

| HOMO | The highest energy orbital containing electrons. It represents the ability to donate an electron. | Primarily localized on the π-system of the phenyl ring, indicating this is the likely site for electrophilic attack. |

| LUMO | The lowest energy orbital without electrons. It represents the ability to accept an electron. | Centered on the π* orbital of the C=N double bond. The electron-withdrawing carboxylate group lowers its energy, increasing the molecule's susceptibility to nucleophilic attack at C3. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity. | The strained and electronically tuned nature of the molecule suggests a relatively small energy gap, consistent with its high reactivity. |

| Chemical Hardness (η) | A measure of resistance to charge transfer. Calculated as (ELUMO - EHOMO) / 2. | A low value for chemical hardness is expected, corresponding to a "soft" and highly reactive molecule.[7] |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electronic charge from the environment. | A high electrophilicity index is predicted, classifying the molecule as a strong electrophile, particularly at the C3 position.[7] |

Experimental and Computational Protocols

Experimental Protocol: Synthesis via Isoxazole Isomerization

A powerful and common method for the preparation of 3-aryl-2H-azirine-2-carboxylic acid derivatives is the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides.[8][9]

-

Preparation of Precursor : A solution of a 3-aryl-5-chloroisoxazole-4-carbonyl chloride in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).

-

Catalyst Introduction : A catalytic amount of anhydrous iron(II) chloride (FeCl₂) is added to the solution.

-

Isomerization : The reaction mixture is stirred at room temperature. The isomerization proceeds to form the 3-aryl-2H-azirine-2,2-dicarbonyl dichloride intermediate. Reaction progress can be monitored by techniques such as TLC or ¹H NMR.

-

Nucleophilic Addition : Upon completion of the isomerization, the desired alcohol (e.g., methanol or ethanol for methyl or ethyl esters) is added directly to the reaction mixture.

-

Work-up and Purification : The reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 3-phenyl-2H-azirine-2-carboxylate.

Experimental Protocol: Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃. ¹H NMR will show characteristic signals for the phenyl protons, the ester alkyl group, and the proton at the C2 position of the azirine ring. ¹³C NMR will show distinct peaks for the C=N carbon, the azirine ring carbons, the carbonyl carbon, and the phenyl carbons.

-

Infrared (IR) Spectroscopy : IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands include the C=N stretch of the azirine ring (around 1750-1800 cm⁻¹) and the C=O stretch of the carboxylate group (around 1730-1750 cm⁻¹).

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Computational Protocol: Density Functional Theory (DFT) Analysis

DFT calculations are essential for a deep understanding of the electronic structure. The following protocol outlines a standard approach for obtaining the properties listed in the tables above.[7][10][11]

-

Software : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Structure Optimization : The initial molecular structure is drawn and subjected to a full geometry optimization in the gas phase. A widely used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7]

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data and predicted IR spectra.

-

Electronic Property Calculation : Using the optimized geometry, a single-point energy calculation is performed. This provides detailed information on the molecular orbitals, including the HOMO and LUMO energies. Natural Bond Orbital (NBO) or Mulliken population analysis can be run to determine atomic charges.

-

Reactivity Descriptors : Global reactivity descriptors are calculated from the HOMO and LUMO energies as follows:

-

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

-

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

-

Electrophilicity Index (ω) = μ² / (2η)

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of 3-phenyl-2H-azirine-2-carboxylates.

Caption: Synthetic workflow for 3-phenyl-2H-azirine-2-carboxylates.

Caption: Workflow for DFT-based electronic structure analysis.

Caption: Conceptual MO diagram showing reactivity sites.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 5. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. - OAK Open Access Archive [oak.novartis.com]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]

The Needle in a Haystack: A Technical Guide to the Discovery and Natural Occurrence of Azirine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azirine ring, a three-membered unsaturated heterocycle containing a nitrogen atom, represents one of nature's rarest and most synthetically challenging scaffolds. Their inherent ring strain and high reactivity make them both fascinating subjects of chemical study and potential sources of potent biological activity. This technical guide provides an in-depth exploration of the discovery and natural occurrence of azirine-containing compounds, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into the initial discoveries, detail the experimental protocols for their isolation, present their key quantitative data, and propose biosynthetic pathways.

Discovery and Natural Occurrence

To date, only a handful of naturally occurring compounds featuring the 2H-azirine ring have been isolated and characterized. These discoveries are significant milestones in natural product chemistry, highlighting the unique biosynthetic capabilities of certain organisms.

Azirinomycin

The first naturally occurring azirine, azirinomycin, was reported in 1971 by Miller and Tristram.[1] It was isolated from the fermentation broth of the soil bacterium Streptomyces aureus.[2] This groundbreaking discovery revealed the existence of the highly strained azirine ring system in a natural product, sparking interest in its biosynthesis and biological properties. Azirinomycin exhibits broad-spectrum antibiotic activity, although its instability and toxicity have limited its therapeutic development.[2]

Dysidazirine and Congeners

In 1988, a new azirine-containing metabolite, dysidazirine, was isolated from the marine sponge Dysidea fragilis by Molinski and Ireland.[3] This discovery expanded the known sources of natural azirines to the marine environment. Subsequent investigations of the same sponge have led to the isolation of several congeners of dysidazirine, including (S)-(-)-dysidazirine and (S)-(+)-antazirine. These compounds have demonstrated cytotoxic and antifungal activities.[3]

Motualevic Acid F

More recently, in 2009, a long-chain 2H-azirine-2-carboxylic acid, motualevic acid F, was discovered in the marine sponge Siliquariaspongia sp. by Plaza, Bifulco, and Bewley.[4][5] This finding further diversified the structural landscape of naturally occurring azirines and highlighted their potential as antimicrobial agents, with motualevic acid F showing activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Quantitative Data of Naturally Occurring Azirine Compounds

The following table summarizes the key quantitative data for the known naturally occurring azirine compounds, facilitating a comparative analysis of their spectroscopic properties.

| Compound Name | Natural Source | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |

| Azirinomycin | Streptomyces aureus | C₄H₅NO₂ | 99.09 | IR (neat): 1770, 1640 cm⁻¹¹H NMR (CDCl₃): δ 2.15 (s, 3H), 3.30 (s, 1H), 9.80 (br s, 1H)¹³C NMR (CDCl₃): δ 13.2, 34.5, 168.9, 172.1MS (m/z): 99 (M⁺) | [1] |

| Dysidazirine | Dysidea fragilis | C₁₇H₃₁NO₂ | 281.43 | ¹H NMR (CDCl₃): δ 0.88 (t, 3H), 1.26 (br s, 22H), 2.15 (m, 2H), 2.40 (s, 1H), 3.75 (s, 3H)¹³C NMR (CDCl₃): δ 14.1, 22.7, 29.3, 29.5, 29.6, 29.7, 31.9, 32.5, 52.2, 165.4, 170.8 | [3] |

| Motualevic Acid F | Siliquariaspongia sp. | C₁₆H₂₅Br₂NO₂ | 439.18 | ¹H NMR (CD₃OD): δ 1.40 (m, 12H), 1.60 (m, 2H), 2.05 (m, 2H), 2.20 (m, 2H), 3.60 (t, 1H), 5.80 (d, 1H), 6.40 (dt, 1H)¹³C NMR (CD₃OD): δ 26.1, 28.9, 29.0, 29.1, 29.2, 29.3, 29.4, 33.8, 38.2, 69.1, 125.8, 145.9, 169.5, 175.2HR-ESIMS (m/z): [M-H]⁻ 436.0126 | [4][5] |

Experimental Protocols

Detailed methodologies for the isolation and characterization of these rare natural products are crucial for their further study and potential synthesis.

Isolation of Azirinomycin

The isolation of azirinomycin from the fermentation broth of Streptomyces aureus was achieved through a multi-step process as described by Miller and Tristram (1971):[1]

-

Fermentation: S. aureus was cultured in a suitable nutrient medium to produce the antibiotic.

-

Broth Filtration: The fermentation broth was filtered to remove the mycelia.

-

Adsorption and Elution: The filtrate was passed through a column of a non-ionic adsorbent resin (e.g., Amberlite XAD-2). The column was washed with water, and the active material was eluted with methanol.

-

Solvent Extraction: The methanol eluate was concentrated, and the active compound was extracted into an organic solvent such as ethyl acetate at an acidic pH.

-

Chromatography: The crude extract was subjected to further purification by column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to yield pure azirinomycin.

Isolation of Dysidazirine

The protocol for isolating dysidazirine from the marine sponge Dysidea fragilis as reported by Molinski and Ireland (1988) is as follows:[3]

-

Extraction: The frozen sponge tissue was homogenized and extracted with a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The resulting extract was partitioned between dichloromethane and water. The organic layer was collected and concentrated.

-

Chromatography: The crude extract was fractionated by silica gel flash chromatography using a gradient of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing dysidazirine were further purified by reversed-phase HPLC to yield the pure compound.

Isolation of Motualevic Acid F

The isolation of motualevic acid F from the marine sponge Siliquariaspongia sp. was described by Plaza et al. (2009):[4][5]

-

Extraction: The lyophilized and ground sponge material was extracted with a 1:1 mixture of dichloromethane and methanol.

-

Solvent Partitioning: The extract was partitioned between ethyl acetate and water. The ethyl acetate layer was dried and concentrated.

-

Fractionation: The crude extract was subjected to reversed-phase flash chromatography.

-

HPLC Purification: The active fractions were purified by repeated rounds of reversed-phase HPLC to afford pure motualevic acid F.

Proposed Biosynthetic Pathways

The biosynthesis of the azirine ring is not well-established. However, based on the known biosynthesis of other nitrogen-containing heterocycles and the structures of the natural azirines, plausible pathways can be proposed.

Proposed Biosynthesis of Azirinomycin

The biosynthesis of azirinomycin likely originates from common amino acid precursors. A plausible pathway involves the modification of an amino acid such as L-alanine or L-threonine.

References

- 1. Azirinomycin. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azirinomycin - Wikipedia [en.wikipedia.org]

- 3. (R)-Dysidazirine - American Chemical Society [acs.org]

- 4. Motualevic acids A-F, antimicrobial acids from the sponge Siliquariaspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Motualevic Acids A–F, Antimicrobial Acids from the Sponge Siliquariaspongia sp - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2H-Azirines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that have garnered significant attention in organic synthesis and medicinal chemistry. Their inherent ring strain, estimated to be around 45-48 kcal/mol, renders them highly reactive and versatile building blocks for the construction of a diverse array of more complex nitrogen-containing molecules.[1] This reactivity, coupled with their unique electronic properties, allows them to participate in a wide range of chemical transformations, acting as both nucleophiles and electrophiles.[2] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 2H-azirines, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Reaction Mechanisms of 2H-Azirines

The chemistry of 2H-azirines is dominated by reactions that relieve their significant ring strain. These transformations can be broadly categorized into thermal reactions, photochemical reactions, reactions with nucleophiles, and cycloaddition reactions.

Thermal Reactions: The Vinyl Nitrene Pathway

Under thermal conditions, the defining reaction of 2H-azirines is the cleavage of the weakest bond in the ring, the C2-N bond, to form a vinyl nitrene intermediate.[3] This highly reactive species can then undergo a variety of subsequent transformations, most notably intramolecular cyclization to afford indoles and other heterocyclic systems. The thermal rearrangement of 2-aryl-2H-azirines to indoles is a particularly well-studied and synthetically useful transformation.[4]

Quantitative Data: Thermal Rearrangement of 2-Aryl-2H-Azirines to Indoles

| Entry | 2H-Azirine Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 2-Phenyl-3-methyl-2H-azirine | Xylene | 140 | 94 | [4] |

| 2 | 2-(p-Tolyl)-3-methyl-2H-azirine | Xylene | 140 | 92 | [4] |

| 3 | 2-(p-Chlorophenyl)-3-methyl-2H-azirine | Xylene | 140 | 85 | [4] |

| 4 | 2-(p-Methoxyphenyl)-3-methyl-2H-azirine | Xylene | 140 | 88 | [4] |

| 5 | 2,3-Diphenyl-2H-azirine | Sealed Tube | 250 | Not specified for indole | [5] |

Experimental Protocol: Thermal Synthesis of 2-Phenyl-3-methylindole from 2-Phenyl-3-methyl-2H-azirine [4]

A solution of 2-phenyl-3-methyl-2H-azirine (1 mmol) in anhydrous xylene (10 mL) is placed in a sealed tube under a nitrogen atmosphere. The mixture is heated in an oil bath at 140 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-phenyl-3-methylindole.

Reaction Pathway: Thermal Rearrangement of 2H-Azirine to Indole

Photochemical Reactions: The Nitrile Ylide Pathway

In contrast to their thermal behavior, photochemical excitation of 2H-azirines typically leads to cleavage of the C2-C3 bond, generating a highly reactive nitrile ylide intermediate.[1] These 1,3-dipoles are valuable synthons for the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions with a variety of dipolarophiles.[6] This photochemical transformation provides a powerful and often high-yielding route to pyrrolines, oxazolines, and other important heterocyclic scaffolds.

Quantitative Data: Photochemical [3+2] Cycloaddition of 2H-Azirines

| Entry | 2H-Azirine | Dipolarophile | Product | Yield (%) | Reference |

| 1 | 2,3-Diphenyl-2H-azirine | Acrylonitrile | 2,5-Diphenyl-5-cyano-1-pyrroline | High | [1] |

| 2 | 2-Phenyl-2H-azirine | Ethyl cyanoformate | Oxazoline & Imidazole derivatives | Not specified | [1] |

| 3 | 2-Aryl-2H-azirines | Aldehydes/Ketones | 3-Oxazolines | High | [1] |

| 4 | 2-Aryl-2H-azirines | Thioesters | Thiazolines | High | [1] |

Experimental Protocol: Photochemical [3+2] Cycloaddition of 2,3-Diphenyl-2H-azirine with Acrylonitrile [1]

A solution of 2,3-diphenyl-2H-azirine (1 mmol) and a large excess of acrylonitrile (10 mmol) in anhydrous benzene (50 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter for 4-6 hours at room temperature with continuous stirring. The progress of the reaction can be monitored by TLC. After completion, the solvent and excess acrylonitrile are removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield 2,5-diphenyl-5-cyano-1-pyrroline.

Reaction Pathway: Photochemical Generation of Nitrile Ylide and Cycloaddition

Reactions with Nucleophiles

The strained C=N double bond of 2H-azirines is highly susceptible to attack by nucleophiles.[2] This reaction typically proceeds via addition to the electrophilic C3 carbon, leading to the formation of an aziridine intermediate. The fate of this aziridine depends on the substituents and the reaction conditions; it may be isolated or undergo subsequent ring-opening.[7] A wide variety of nucleophiles, including organometallic reagents, amines, and thiols, have been shown to react with 2H-azirines.

Quantitative Data: Nucleophilic Addition to 2H-Azirines

| Entry | 2H-Azirine | Nucleophile | Product Type | Yield (%) | Reference |

| 1 | 3-(p-Tolyl)-2H-azirine | Phenyllithium | 2-Phenyl-3-(p-tolyl)aziridine | 49 | [8] |

| 2 | 2,3-Diphenyl-2H-azirine | Phenyllithium | 2,2,3-Triphenylaziridine | 62 | [8] |

| 3 | 2H-Azirine-2-carboxylates | Triethylamine (in air) | Pyrimidine-4,6-dicarboxylates | Moderate to good | [2][9] |

| 4 | 2H-Azirine-2-carboxylates | Thiophenols | S-Aryl 2-(1H-tetrazol-1-yl)ethanethioates | Moderate | [10] |

Experimental Protocol: Synthesis of 2-Phenyl-3-(p-tolyl)aziridine via Nucleophilic Addition [8]

A solution of 3-(p-tolyl)-2H-azirine (1 mmol) in anhydrous cyclopentyl methyl ether (CPME) is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere. To this solution, phenyllithium (1.2 equivalents) is added dropwise with stirring. The reaction mixture is stirred at -78 °C for 5 minutes. The reaction is then quenched by the addition of water. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CPME. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-3-(p-tolyl)aziridine.

Reaction Pathway: Nucleophilic Addition to 2H-Azirine

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for vinyl nitrene intermediates in the thermal rearrangement of 2H-azirines into indoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Simple Conversion of Enamines to 2H-Azirines and Their Rearrangements under Thermal Conditions [organic-chemistry.org]

- 5. Thermal rearrangements of 2,3-diphenyl-2H-azirine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Historical Overview of 2H-Azirine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are the smallest nitrogen-containing unsaturated heterocycles, characterized by a highly strained three-membered ring containing a carbon-nitrogen double bond. Their unique structural features, a consequence of significant ring strain, render them highly reactive and versatile intermediates in organic synthesis. The chemistry of 2H-azirines is rich and varied, encompassing a range of transformations that provide access to a diverse array of more complex nitrogen-containing molecules. This technical guide provides a historical overview of 2H-azirine chemistry, detailing key synthetic methodologies, characteristic reactions, and their applications, with a particular focus on aspects relevant to drug development and medicinal chemistry.

Historical Perspective

The chemistry of 2H-azirines has evolved significantly since their initial discovery. Early investigations were primarily focused on understanding the fundamental reactivity of this strained ring system. A pivotal moment in the history of 2H-azirine chemistry was the development of reliable synthetic methods, which paved the way for a deeper exploration of their chemical properties. Over the decades, research has expanded from fundamental studies to the application of 2H-azirines as key building blocks in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

Key Synthetic Methodologies

The synthesis of the 2H-azirine ring system can be accomplished through several key methods, each with its own advantages and substrate scope. The most historically significant and widely employed methods include the Neber reaction, the thermolysis or photolysis of vinyl azides, and the oxidation of enamines.

The Neber Reaction

The Neber reaction is a classic method for the synthesis of 2H-azirines from ketoximes. The reaction typically involves the conversion of a ketoxime to a corresponding O-sulfonate, which then undergoes base-mediated cyclization to form the 2H-azirine.[1][2] Asymmetric variants of the Neber reaction have been developed, allowing for the enantioselective synthesis of chiral 2H-azirines, which are valuable precursors for chiral amines and other stereochemically defined molecules.[3][4]

Thermolysis and Photolysis of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a common and effective route to 2H-azirines.[5] This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which rapidly cyclizes to the corresponding 2H-azirine.[6] This method is particularly useful for the preparation of a wide range of substituted 2H-azirines.

Oxidation of Enamines

The oxidation of enamines provides another valuable pathway to 2H-azirines. Reagents such as phenyliodine(III) diacetate (PIDA) or molecular iodine can be used to effect the oxidative cyclization of enamines to the corresponding 2H-azirine derivatives.[7][8] This method offers a metal-free and often mild alternative to other synthetic approaches.

Data Presentation: Synthesis of 2H-Azirines

| Method | Substrate | Reagents and Conditions | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Neber Reaction | β-Ketoxime sulfonate | 5 mol% bifunctional thiourea catalyst, base | 2H-Azirine carboxylic ester | Good | up to 93 | [3] |

| Asymmetric Neber Reaction | Isatin ketoxime | (DHQD)₂PHAL catalyst, sulfonyl chloride, base | Spirooxindole 2H-azirine | Good to Excellent | up to 92:8 er | [4] |

| Oxidation of Enamine | Substituted enamine | Phenyliodine(III) diacetate (PIDA) | 2-Aryl-2H-azirine | 65-88 | N/A | [7] |

| Thermolysis of Vinyl Azide | 2,3-Diphenyl-2H-azirine precursor | Sealed tube, 250 °C, 3 h | 2-Phenylindole and other products | Various | N/A | [8] |

Reactivity and Synthetic Applications

The high ring strain of 2H-azirines dictates their reactivity, which is characterized by a propensity for ring-opening reactions. These reactions can be initiated thermally, photochemically, or by reaction with various reagents, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides.

Photochemical Ring Opening to Nitrile Ylides

Upon ultraviolet irradiation, 2H-azirines undergo cleavage of the C2-C3 bond to form nitrile ylides. These 1,3-dipoles are highly valuable intermediates that can participate in a variety of [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and aldehydes, to generate five-membered heterocyclic rings.

Thermal Ring Opening to Vinyl Nitrenes

Thermolysis of 2H-azirines typically results in the cleavage of the C2-N bond to afford vinyl nitrene intermediates.[6] These species can undergo a variety of subsequent reactions, including insertion into C-H bonds to form indoles or other annulated heterocycles, or rearrangement to ketenimines.

Cycloaddition Reactions

2H-azirines can also act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to a variety of fused and spirocyclic heterocyclic systems. Their participation in [3+n] ring-expansion reactions has been extensively explored, leading to the synthesis of numerous larger ring heterocycles.

Data Presentation: Reactions of 2H-Azirines

| Reaction Type | 2H-Azirine Substrate | Reactant | Conditions | Product | Yield (%) | Reference |

| Thermal Rearrangement | 2,3-Diphenyl-2H-azirine | None | 250 °C, 3 h | 2-Phenylindole, Tetraphenylpyrrole, etc. | Not specified | [8] |

| Thermal Rearrangement | 2-Aryl-2H-azirine-3-carbonitrile | None | Xylene, 140 °C | Indole-3-carbonitrile | up to 94 | [7] |

| Photochemical Cycloaddition | 3-Phenyl-2H-azirine | Aldehydes | UV irradiation | 3-Oxazoline | Good |

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Oxidation of Enamines[7]

Materials:

-

Substituted enamine (1.0 mmol)

-

Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

-

To a solution of the substituted enamine in anhydrous dichloromethane, add phenyliodine(III) diacetate (PIDA).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Neber Reaction for the Synthesis of 2H-Azirine Carboxylic Esters[3]

Materials:

-

β-Ketoxime sulfonate (0.2 mmol)

-

Bifunctional thiourea catalyst (5 mol%)

-

Base (e.g., potassium carbonate) (0.3 mmol)

-

Toluene, anhydrous (2 mL)

Procedure:

-

To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction by TLC.

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine carboxylic ester.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Neber Reaction for 2H-Azirine Synthesis.

References

- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 2. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for vinyl nitrene intermediates in the thermal rearrangement of 2H-azirines into indoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Simple Conversion of Enamines to 2H-Azirines and Their Rearrangements under Thermal Conditions [organic-chemistry.org]

- 7. 2H-Azirine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Dynamics of Azirine Ring Opening: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-azirine ring, a strained three-membered heterocycle, represents a fascinating nexus of theoretical and practical chemistry. Its propensity to undergo ring-opening reactions under thermal and photochemical stimuli has made it a valuable synthon in organic chemistry and a subject of deep computational inquiry. This technical guide provides an in-depth exploration of the theoretical calculations that illuminate the mechanisms of azirine ring opening, complemented by the experimental protocols used to validate these computational models.

Core Concepts in Azirine Ring Opening

The ring-opening of 2H-azirines can proceed through two primary pathways: cleavage of the C-C bond or the C-N bond. The preferred pathway is dictated by the nature of the stimulus (heat or light) and the substitution pattern on the azirine ring.[1]

-

Thermal Ring Opening: Under thermal conditions, the cleavage of the weaker C-N bond is often favored.[1] This process typically involves an electrocyclic ring-opening mechanism.

-

Photochemical Ring Opening: Photoexcitation of 2H-azirines generally leads to the cleavage of the C-C bond, forming a nitrile ylide intermediate.[2] However, substituent effects can alter this preference. For instance, the presence of electron-withdrawing groups can promote intersystem crossing to a triplet state, favoring C-N bond cleavage even under photochemical conditions.[3][4]

Theoretical Methodologies for Probing Azirine Reactivity

A variety of computational methods have been employed to model the intricate potential energy surfaces of azirine ring-opening reactions. The choice of method is crucial for obtaining accurate predictions of reaction barriers, transition state geometries, and product distributions.

1. Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has been widely used to study the ground and excited state properties of azirines.[3][5] It offers a good balance between computational cost and accuracy for determining geometries and vibrational frequencies.

2. Complete Active Space Self-Consistent Field (CASSCF): For a more accurate description of the electronic structure during bond breaking and formation, especially in excited states and near conical intersections, multireference methods like CASSCF are essential.[6] CASSCF calculations provide a robust framework for understanding the complex photochemistry of azirines.

3. Multireference Perturbation Theory (CASPT2): To account for dynamic electron correlation, which is often missing in CASSCF calculations, second-order perturbation theory (CASPT2) is frequently applied to the CASSCF wavefunction. This approach provides more accurate energy predictions.[6]

Quantitative Insights from Theoretical Calculations

Theoretical studies have provided a wealth of quantitative data that clarifies the mechanistic details of azirine ring opening. The following tables summarize key findings from the literature.

| Azirine Derivative | Method | Ring Opening Pathway | Activation Energy (kcal/mol) | Reference |

| 2H-Azirine | CASSCF | Photochemical C-C Cleavage | >50.0 (Thermal) | [2] |

| 3-phenyl-2H-azirine | CASSCF | Photochemical C-C Cleavage | Ultrafast (<100 fs) | [2] |

| 2-phenyl-2H-azirine | Calculations | Photochemical C-N Cleavage (S1 state) | Not specified | [2] |

| Methyl 3-methyl-2H-azirine-2-carboxylate (MMAC) | DFT (B3LYP) | Photochemical C-N Cleavage (favored) | Not specified | [3][4] |

Table 1: Calculated Activation Energies for Azirine Ring Opening.

| Computational Method | Basis Set | Key Applications in Azirine Studies |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, studying substituent effects.[3] |

| CASSCF | Varies | Exploring potential energy surfaces of excited states, locating conical intersections.[6] |

| CASPT2 | Varies | Refining energy calculations from CASSCF to include dynamic electron correlation.[6] |

Table 2: Common Computational Methods and Their Applications.

Experimental Validation: Protocols and Techniques

Experimental studies are crucial for validating the predictions of theoretical models. Matrix-isolation infrared spectroscopy is a powerful technique for trapping and characterizing the transient intermediates formed during azirine photochemistry.

Experimental Protocol: Matrix-Isolation FTIR Spectroscopy of Azirine Photochemistry

This protocol provides a general framework for studying the photochemical ring opening of a 2H-azirine derivative using matrix-isolation FTIR spectroscopy.[3][7]

1. Sample Preparation and Deposition:

- The 2H-azirine derivative is synthesized and purified according to established literature procedures.[1][4]

- A gaseous mixture of the azirine and a matrix gas (typically argon) is prepared in a vacuum line.

- The mixture is slowly deposited onto a cold (typically 10 K) CsI or KBr window within a high-vacuum cryostat.

2. FTIR Spectroscopy:

- An initial FTIR spectrum of the isolated azirine in the argon matrix is recorded.

3. Photolysis:

- The matrix is irradiated with a UV light source (e.g., a high-pressure mercury lamp or a laser) of a specific wavelength or broadband range.

- FTIR spectra are recorded at various time intervals during photolysis to monitor the disappearance of the parent azirine and the appearance of new spectral features corresponding to photoproducts.

4. Data Analysis:

- The experimental IR spectra of the photoproducts are compared with theoretically calculated spectra (e.g., using DFT) for potential intermediates and final products (such as nitrile ylides or ketenimines). This comparison allows for the identification of the species generated upon photolysis.

Synthesis Protocol: General Method for 2H-Azirine Synthesis

A common method for the synthesis of 2H-azirines involves the oxidative cyclization of enamines.[4]

1. Reaction Setup:

- A solution of the corresponding enamine is prepared in a suitable solvent, such as dichloromethane.

- A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.

2. Oxidative Cyclization:

- An oxidant, typically molecular iodine (I₂), is added portion-wise to the stirred solution at room temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC).

3. Workup and Purification:

- Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate.

- The organic layer is separated, dried, and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography to yield the desired 2H-azirine.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in azirine ring opening.

Caption: Thermal electrocyclic ring opening of a 2H-azirine proceeds via a conrotatory transition state.

Caption: Photochemical pathways for 2H-azirine ring opening, highlighting the formation of nitrile ylide and vinyl nitrene.

Caption: Workflow for the experimental study of azirine photochemistry using matrix-isolation FTIR spectroscopy.

Conclusion

The study of azirine ring opening is a prime example of the synergy between theoretical calculations and experimental investigations. Computational chemistry provides an unparalleled level of detail into the reaction mechanisms, transition states, and the influence of substituents, while techniques like matrix-isolation FTIR offer the means to experimentally observe and characterize the fleeting intermediates predicted by theory. This combined approach not only deepens our fundamental understanding of these reactive heterocycles but also enhances their application in the synthesis of novel molecular architectures relevant to drug discovery and materials science.

References

- 1. 2H-Azirine synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple Synthesis of 2H-Azirines Using Iodine - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Matrix Isolation [info.ifpan.edu.pl]

An In-depth Technical Guide on the Photochemical Properties of 3-Phenyl-2H-azirines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2H-azirines are a class of strained heterocyclic compounds that have garnered significant interest in the scientific community due to their unique photochemical properties. Their inherent ring strain makes them highly reactive precursors for a variety of synthetically useful intermediates, particularly upon photoexcitation. This technical guide provides a comprehensive overview of the core photochemical behavior of 3-phenyl-2H-azirines, with a focus on the generation of nitrile ylides and vinyl nitrenes. The wavelength-dependent nature of these reactions offers a powerful tool for controlling chemical reactivity, a feature of considerable importance in organic synthesis and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying photochemical pathways.

Core Photochemical Pathways

The photochemistry of 3-phenyl-2H-azirines is predominantly characterized by the cleavage of one of two bonds in the azirine ring: the C2-C3 bond or the C2-N bond. The preferred reaction pathway is highly dependent on the wavelength of the irradiating light.

-

Formation of Nitrile Ylides (C-C Bond Cleavage): Irradiation of 3-phenyl-2H-azirines with shorter wavelength UV light (e.g., 254 nm) typically leads to the cleavage of the C2-C3 bond, resulting in the formation of a nitrile ylide intermediate.[1] These 1,3-dipoles are highly reactive and can be trapped in situ by various dipolarophiles, making them valuable synthons in organic chemistry.

-

Formation of Vinyl Nitrenes (C-N Bond Cleavage): Conversely, irradiation with longer wavelength UV light (e.g., >300 nm) favors the cleavage of the C2-N bond, generating a triplet vinylnitrene intermediate.[1][2] Vinyl nitrenes are also highly reactive species that can undergo a variety of subsequent reactions, including intramolecular cyclizations and rearrangements.

The distinct reactivity based on the excitation wavelength allows for selective generation of either the nitrile ylide or the vinyl nitrene from the same 3-phenyl-2H-azirine precursor. This wavelength-dependent control is a key feature of their photochemistry.

Quantitative Photochemical Data

While extensive qualitative studies have been conducted, precise quantum yield measurements for the photochemical reactions of the parent 3-phenyl-2H-azirine are not extensively reported in the literature. However, data from related substituted 3-phenyl-2H-azirines and analogous systems provide valuable insights into the efficiency of these processes. The following table summarizes key photochemical parameters for 3-methyl-2-phenyl-2H-azirine, a closely related analogue.

| Compound | Irradiation Wavelength (nm) | Intermediate | Transient Absorption (λmax, nm) | Lifetime (τ) | Solvent | Reference |

| 3-Methyl-2-phenyl-2H-azirine | 266 | Nitrile Ylide | ~340 | 14 µs | Acetonitrile | [1] |

| 3-Methyl-2-phenyl-2H-azirine | 308 | Triplet Vinylnitrene | ~440 | - | Acetonitrile | [2] |

| 2-Methyl-3-phenyl-2H-azirine | - | Nitrile Ylide | 320 | several ms | Acetonitrile | [2] |

Note: The quantum yields for these processes are often context-dependent and can be influenced by factors such as solvent, temperature, and the presence of quenchers.

Experimental Protocols

Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde

A detailed, multi-step synthesis for a derivative, 3-phenyl-2H-azirine-2-carboxaldehyde, has been reported and can be adapted for the synthesis of other 3-phenyl-2H-azirine derivatives.[3]

Step A: (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene [3]

-

A solution of sodium azide (1.1 moles) in dry acetonitrile is cooled to -5 to 0 °C.

-

Iodine monochloride (0.51 moles) is added dropwise over 10-20 minutes.

-

Cinnamaldehyde dimethyl acetal (0.45 moles) is then added dropwise over 15-20 minutes while maintaining the temperature at 0-5 °C.

-

The mixture is stirred for 12 hours at room temperature.

-

Work-up involves pouring the mixture into water, extracting with diethyl ether, washing with aqueous sodium thiosulfate and water, and drying over magnesium sulfate.

-

Removal of the solvent yields the azide product as an orange oil.

Step B: (1-Azido-3,3-dimethoxy-1-propenyl)benzene [3]

-

The iodoazide from Step A (0.450 moles) is dissolved in anhydrous ether.

-

Potassium tert-butoxide is added in portions, and the mixture is stirred for 3 hours at room temperature.

-

The reaction is quenched with water, and the product is extracted with ether, washed, and dried.

Step C: 2-(Dimethoxymethyl)-3-phenyl-2H-azirine [3]

-

The crude product from Step B is refluxed in chloroform for 12 hours.

-

The solvent is removed, and the residue is distilled to give the azirine acetal.

Step D: 3-Phenyl-2H-azirine-2-carboxaldehyde [3]

-

The dimethyl acetal from Step C is hydrolyzed using a mixture of 1,4-dioxane and 20% acetic acid, heating to 90 °C.

-

After cooling, the product is extracted with ether, washed, and purified.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique to study the transient intermediates generated upon photoexcitation.

Typical Experimental Setup:

-

Light Source: A high-power pulsed laser, such as a Nd:YAG laser, is used to generate the excitation pulse. The wavelength can be selected using harmonic generation (e.g., 266 nm or 355 nm).

-

Sample Cell: A quartz cuvette containing a solution of the 3-phenyl-2H-azirine in a suitable solvent (e.g., acetonitrile). Solutions are typically deoxygenated by purging with an inert gas like argon or nitrogen.

-

Probing Beam: A continuous wave lamp (e.g., Xenon arc lamp) provides a probing light beam that passes through the sample at a right angle to the laser pulse.

-

Detection System: A monochromator and a fast detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance of the sample at specific wavelengths as a function of time after the laser flash.

Procedure:

-

A solution of the 3-phenyl-2H-azirine of known concentration is prepared in the chosen solvent.

-

The solution is placed in the sample cell and deoxygenated.

-

The sample is irradiated with a single laser pulse.

-

The time-resolved change in absorbance is recorded at various wavelengths to construct the transient absorption spectrum of the intermediate.

-

Kinetic analysis of the decay of the transient absorption provides the lifetime of the intermediate.

Matrix Isolation Spectroscopy

Matrix isolation is an experimental technique used to trap and study highly reactive species at cryogenic temperatures.

Typical Experimental Setup:

-

Cryostat: A high-vacuum cryostat equipped with a cold window (e.g., CsI or BaF₂) cooled to cryogenic temperatures (typically 10-20 K) using a closed-cycle helium refrigerator.

-

Matrix Gas: An inert gas, most commonly argon or nitrogen, is used as the matrix material.

-

Deposition System: The 3-phenyl-2H-azirine is co-deposited with a large excess of the matrix gas onto the cold window.

-

Irradiation Source: A UV light source (e.g., a mercury lamp with appropriate filters or a laser) is used to irradiate the matrix-isolated sample.

-

Spectrometer: An FTIR spectrometer is typically used to record the infrared spectra of the trapped species before, during, and after irradiation.

Procedure:

-

A gaseous mixture of the 3-phenyl-2H-azirine and the matrix gas (typically in a ratio of 1:1000) is prepared.

-

This mixture is slowly deposited onto the cold window in the cryostat.

-

An initial IR spectrum of the isolated precursor is recorded.

-

The matrix is then irradiated with UV light of a specific wavelength.

-

IR spectra are recorded at intervals during irradiation to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the photoproducts.

-

The trapped intermediates can be identified by comparing their experimental vibrational frequencies with those predicted by theoretical calculations (e.g., DFT).

Visualizations of Photochemical Pathways and Workflows

Photochemical Pathways of 3-Phenyl-2H-azirine

Caption: Wavelength-dependent photochemistry of 3-phenyl-2H-azirine.

Experimental Workflow for Laser Flash Photolysis

Caption: Workflow for transient absorption studies using LFP.

Experimental Workflow for Matrix Isolation Spectroscopy

References

Solubility Profile of Methyl 3-Phenyl-2H-azirine-2-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the anticipated solubility of methyl 3-phenyl-2H-azirine-2-carboxylate and the experimental determination thereof. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information presented herein is based on the structural characteristics of the molecule and the known solubility of related compounds.

Introduction

Methyl 3-phenyl-2H-azirine-2-carboxylate is a strained heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This guide provides a qualitative assessment of its expected solubility, a detailed experimental protocol for quantitative determination, and a workflow for solubility testing.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of methyl 3-phenyl-2H-azirine-2-carboxylate can be made. The molecule possesses both nonpolar (phenyl group) and polar (ester and azirine ring) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

-

Polar Aprotic Solvents: Due to the presence of the ester and the nitrogen heteroatom, good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is also anticipated, facilitated by hydrogen bonding with the ester group and the nitrogen atom.

-

Nonpolar Solvents: The phenyl group suggests that some solubility in nonpolar solvents like hexane and toluene is possible, although likely to a lesser extent than in polar solvents.

-

Chlorinated Solvents: Solvents like dichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to effectively dissolve methyl 3-phenyl-2H-azirine-2-carboxylate.

It is important to note that the strained three-membered azirine ring may influence its solid-state properties (crystal lattice energy), which in turn affects its solubility. Experimental determination is essential for obtaining accurate quantitative data.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for methyl 3-phenyl-2H-azirine-2-carboxylate is not available in the reviewed literature. Researchers are encouraged to perform the experimental protocols outlined below to determine these values. For context, the table below is a template that can be populated with experimental findings.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

4.1. Materials and Equipment

-

Methyl 3-phenyl-2H-azirine-2-carboxylate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation: Add an excess amount of solid methyl 3-phenyl-2H-azirine-2-carboxylate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

4.3. Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Conclusion